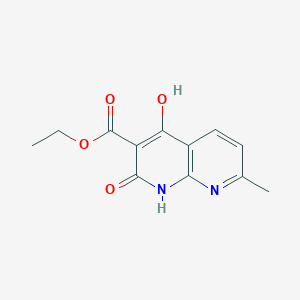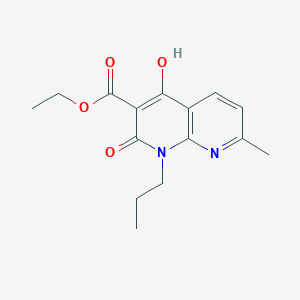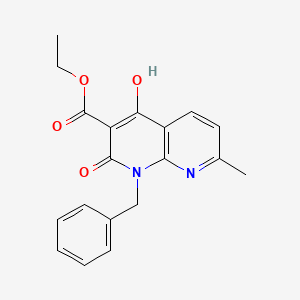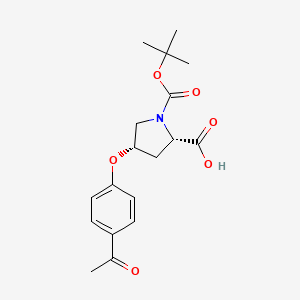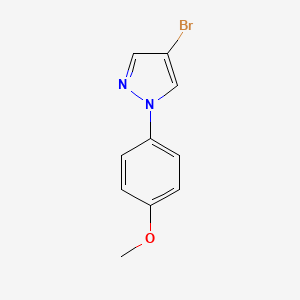
4-bromo-1-(4-methoxyphenyl)-1H-pyrazole
Übersicht
Beschreibung
“4-bromo-1-(4-methoxyphenyl)-1H-pyrazole” is a chemical compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been studied . The Stevens rearrangement of quaternary ammonium salts containing 3-phenylprop-2-en-1-yl and 3-(4-bromo- or 4-methylphenyl)prop-2-yn-1-yl groups has been used . This process involves β-elimination of secondary amine to form conjugated dienyne, electrocyclization of the latter to cyclic allene intermediate, and fast 1,3- or 1,5-hydride shift .Molecular Structure Analysis
The molecular structure of “4-bromo-1-(4-methoxyphenyl)-1H-pyrazole” is represented by the SMILES stringCOc1ccc (cc1)-n2nc (C)c (Br)c2N . The InChI key is GAVHWSKSXJVVCR-UHFFFAOYSA-N . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . The Stevens rearrangement of quaternary ammonium salts is a key step . This reaction generates intermediate ammonium ylides that are capable of undergoing various transformations .Physical And Chemical Properties Analysis
The empirical formula of “4-bromo-1-(4-methoxyphenyl)-1H-pyrazole” isC11H12BrN3O . Its molecular weight is 282.14 .
Wissenschaftliche Forschungsanwendungen
Radiotracer Synthesis
- The compound has been used in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors in the brain, demonstrating the feasibility of nucleophilic displacement in the 4-bromopyrazole ring (Katoch-Rouse & Horti, 2003).
Tautomerism Studies
- The tautomerism of NH-pyrazoles, closely related to 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole, has been examined through X-ray crystallography and NMR spectroscopy, contributing to the understanding of molecular structures in different states (Cornago et al., 2009).
Precursors in Synthesis
- Brominated trihalomethylenones, similar to 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole, have been explored as precursors in the synthesis of various pyrazole derivatives, showcasing their versatility in organic synthesis (Martins et al., 2013).
Structural and Spectroscopic Analysis
- Investigations involving derivatives of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole have contributed to the understanding of molecular conformation and hydrogen bonding through experimental and theoretical studies (Tamer et al., 2015).
Pharmaceutical Synthesis
- The compound has been utilized in the synthesis and biological evaluation of novel pyrazole-based heterocycles attached to sugar moieties, indicating its potential in the development of anti-diabetic drugs (Vaddiraju et al., 2022).
Corrosion Inhibition Studies
- Derivatives of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole have been studied for their potential as corrosion inhibitors in metal surfaces, demonstrating the compound's utility in industrial applications (Paul et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-1-(4-methoxyphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBWMAJYBWMUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(4-methoxyphenyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

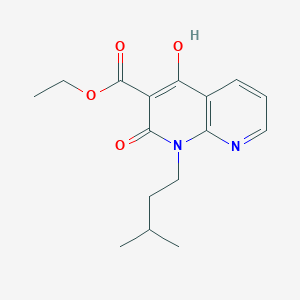
![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)
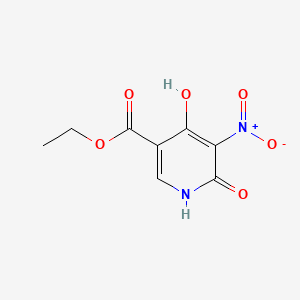
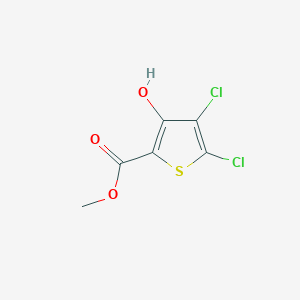
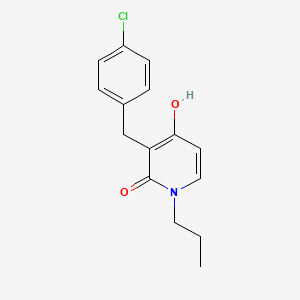
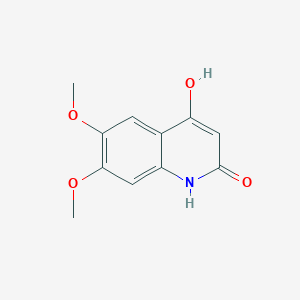
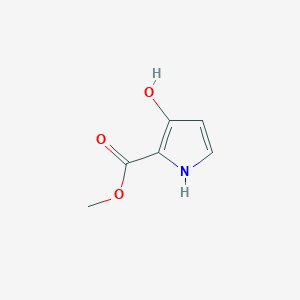
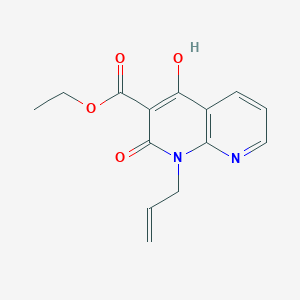
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395607.png)
